N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a chemical compound derived from benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the methoxy group at the 6th position of the benzothiazole ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) typically involves the reaction of 2-amino-6-methoxybenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzothiazole derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI), with similar chemical properties.
6-Methoxybenzothiazole: Lacks the cyano group but shares the benzothiazole core structure.
2-Benzothiazolylcyanamide: Similar structure but without the methoxy group at the 6th position.
Uniqueness
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
119283-94-2 |
---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
(6-methoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3OS/c1-13-6-2-3-7-8(4-6)14-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
CSCOQOBBBBUHNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonyms |
Cyanamide, (6-methoxy-2-benzothiazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.